N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-4-18(23)20-13-8-9-17(12(2)10-13)26(24,25)19-11-16-14-6-5-7-15(14)21-22(16)3/h8-10,19H,4-7,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQFQJDYESUUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=C3CCCC3=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components that influence its biological activity:
- Core Structure: The compound features a propionamide backbone with a sulfamoyl group attached to a phenyl ring.
- Cyclopentapyrazole Moiety: The presence of the tetrahydrocyclopenta[c]pyrazole structure is significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition: Many pyrazole derivatives act as inhibitors for specific enzymes involved in metabolic pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
- Antimicrobial Activity: Similar compounds have shown efficacy against a range of bacterial and fungal strains through mechanisms that disrupt cell wall synthesis or function.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX inhibition | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study conducted on similar pyrazole derivatives demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics, indicating potential as an alternative treatment option for infections . -
Anti-inflammatory Properties:
In animal models, compounds with structural similarities to this compound showed reduced inflammation markers when administered prior to inflammatory stimuli. This suggests a potential role in managing chronic inflammatory conditions . -
Neuroprotective Effects:
Research has indicated that certain pyrazole derivatives can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role in disease progression .
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities that make it a candidate for drug development:
- Protein Kinase Regulation : Similar compounds have been noted for their ability to regulate protein kinase activity, particularly serum and glucocorticosteroid regulated kinases (SGK). This regulation is crucial for treating conditions such as degenerative joint diseases and inflammatory processes like osteoarthritis .
- Anti-inflammatory Activity : The structural characteristics of the compound suggest potential anti-inflammatory properties. In silico studies indicate that derivatives of similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses .
Synthesis Methodologies
The synthesis of N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide typically involves multi-step organic reactions. Key steps may include:
- Formation of the Pyrazole Ring : Utilizing commercially available reagents to construct the cyclopentapyrazole moiety.
- Sulfamoylation : Introducing the sulfamoyl group to enhance biological activity.
- Final Coupling : Attaching the phenyl and propionamide groups through coupling reactions.
Case Study 1: Anti-cancer Activity
In a study evaluating similar compounds, several derivatives demonstrated significant anticancer activity against various cell lines. For instance, compounds were tested on HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL . This highlights the potential for this compound to be developed as an anticancer agent.
Case Study 2: Inflammatory Disease Models
Research involving similar sulfonamide compounds has shown promise in models of inflammatory diseases. These compounds were effective in reducing inflammation markers in vivo, suggesting that this compound may also exert beneficial effects in treating chronic inflammatory conditions .
Table 1: Summary of Biological Activities
Table 2: Synthesis Steps Overview
| Step | Description | Reagents Used |
|---|---|---|
| Pyrazole Formation | Constructing the pyrazole ring | Commercially available reagents |
| Sulfamoylation | Introducing the sulfamoyl group | Sulfonamide precursors |
| Final Coupling | Attaching phenyl and propionamide groups | Coupling agents |
Comparison with Similar Compounds
Research Implications
The structural uniqueness of the target compound positions it as a candidate for probing enzymes or receptors with hydrophobic active sites (e.g., cyclin-dependent kinases or GPCRs). Further studies should focus on:
Crystallographic Analysis : Using programs like SHELXL () to resolve its 3D structure and confirm conformational rigidity .
Biological Screening : Prioritizing assays aligned with sulfonamide-pyrazole hybrids (e.g., antimicrobial or anticancer activity) .
SAR Optimization : Introducing halogen or electron-withdrawing groups to enhance potency, as demonstrated in and .
Preparation Methods
Domino Cyclization via Horner-Wadsworth-Emmons Homologation
The cyclopenta[c]pyrazole motif is constructed using a domino reaction involving cinnamaldehyde derivatives and diazomethyl anions (Figure 1). Key steps include:
- 1,3-Dipolar Cycloaddition : Reaction of a diazomethyl anion (generated from Bestmann-Ohira reagent, BOR) with α,β-unsaturated aldehydes forms pyrazoline intermediates.
- Homologation and Aromatization : Subsequent Horner-Wadsworth-Emmons reaction with BOR introduces alkyne functionalities, followed by 1,3-H shift and aromatization to yield 5(3)-vinylpyrazoles.
Optimization Insight : Polar solvents (e.g., THF) enhance yields of tetracyano-cyclobutane adducts during [2+2] cycloadditions with electron-deficient dienophiles.
Alternative Pathway: Cyclocondensation of Hydrazines
Condensation of methyl-3-cyclopropyl-3-oxopropionate with phenylhydrazine in acetic acid at 120°C produces pyrazolone derivatives, as demonstrated in the synthesis of 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one. Adapting this protocol, cyclopentane-fused pyrazoles are accessible via intramolecular cyclization of keto-hydrazine precursors.
Reaction Conditions :
Sulfamoylation of the 3-Methylphenyl Scaffold
Sulfonyl Chloride Coupling
The sulfamoyl group is introduced via reaction of 3-methyl-4-aminophenol with chlorosulfonic acid, followed by treatment with 2-methylcyclopenta[c]pyrazol-3-ylmethylamine:
- Sulfonation : 3-Methyl-4-aminophenol reacts with ClSO₃H to form 4-amino-3-methylbenzenesulfonyl chloride.
- Amination : Nucleophilic displacement with (2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methylamine in DCM/TEA yields the sulfamoyl intermediate.
Critical Parameters :
- Temperature: 0–5°C during sulfonation to prevent over-reaction.
- Base: Triethylamine (TEA) for HCl scavenging.
Propionamide Installation via Amide Coupling
Carbodiimide-Mediated Coupling
The final propionamide is formed using EDCI/HOBt activation:
- Activation : Propionic acid is activated with EDCI and HOBt in anhydrous DMF.
- Coupling : Reaction with the sulfamoylated aniline derivative at room temperature for 12–16 hours furnishes the target compound.
Yield Optimization :
- Stoichiometry: 1.2 equiv. of EDCI/HOBt relative to propionic acid.
- Purification: Column chromatography (SiO₂, EtOAc/hexane 3:7) achieves >95% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances in flow chemistry enable scalable production of cyclopenta[c]pyrazoles:
Green Chemistry Approaches
- Solvent Recycling : Acetic acid recovery via distillation reduces waste.
- Catalytic Amination : Pd/C catalysts enable recyclable sulfamoylation.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H₂O 65:35, 1.0 mL/min).
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Sulfamoyl Hydrolysis
- Issue : Acidic conditions during coupling provoke sulfamoyl cleavage.
- Mitigation : Buffered reaction media (pH 7–8) with NaHCO₃.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
